Ethyl prolylglycinate
Description
Ethyl prolylglycinate (CAS: 120746-42-1) is a peptide-derived ester with the molecular formula C₉H₁₇ClN₂O₃ and a molecular weight of 260.7 g/mol . Structurally, it consists of a glycine ethyl ester linked to a proline residue, making it a dipeptide analog. This compound is often utilized in pharmaceutical research, particularly in peptide synthesis and as a precursor for prodrug formulations . Synonyms include this compound Impurity 3 and Glycine ethyl ester . Notably, commercial availability of this compound has been discontinued, as indicated by supplier records .
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 2-(pyrrolidine-2-carbonylamino)acetate |
InChI |
InChI=1S/C9H16N2O3/c1-2-14-8(12)6-11-9(13)7-4-3-5-10-7/h7,10H,2-6H2,1H3,(H,11,13) |
InChI Key |
VCZUDFJMKMAEGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CCCN1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Activation of the carboxyl group of proline or a proline derivative.
- Coupling with glycine ethyl ester.
- Purification to isolate the desired dipeptide ester.
Several methods have been reported using different activating agents and reaction conditions.
Preparation via N-Phenylacetyl-L-Proline Intermediate
A detailed industrially relevant method involves the synthesis of N-phenylacetyl-L-proline as an intermediate, followed by coupling with glycine ethyl ester to form N-[1-(phenyl acetyl)-L-prolyl] glycine ethyl ester, a close analog of this compound. The process includes:
- Reacting L-proline with phenyllacetyl chloride in the presence of a strong base (potassium hydroxide or sodium hydroxide) at low temperatures (-10 to -5 °C) to form N-phenylacetyl-L-proline.
- Extraction and purification steps involving ethyl acetate and dichloromethane.
- Activation of the carboxyl group of N-phenylacetyl-L-proline with isobutyl chlorocarbonate in tetrahydrofuran (THF) at low temperature.
- Dropwise addition of glycine ethyl ester and triethylamine in THF, followed by stirring and warming.
- Workup involving filtration, distillation, washing with acid and base solutions, drying with neutral desiccants (calcium chloride or sodium sulfate), and crystallization in ethanol.
This method yields the dipeptide ester with high purity (>99.5%) and is scalable for industrial production.
Table 1. Key Parameters in the Preparation of N-[1-(Phenyl Acetyl)-L-Prolyl] Glycine Ethyl Ester
| Step | Conditions | Reagents/Amounts | Notes |
|---|---|---|---|
| N-Phenylacetyl-L-Proline synthesis | -10 to -5 °C, stirring 15 min | L-Proline, phenyllacetyl chloride, KOH (2-4 M) | Molar ratio proline:phenyllacetyl chloride ~1:0.8-1 |
| Activation | -10 to -5 °C, 25-40 min | Isobutyl chlorocarbonate, THF | Stirring during addition |
| Coupling | 15-25 °C, 1-2 hours | Glycine ethyl ester, triethylamine, THF | Dropwise addition, followed by warming |
| Purification | Room temperature, filtration, washing | Methylene dichloride, NaHCO3, acid wash, drying agents | Crystallization in ethanol |
| Yield and Purity | - | Yield ~80%, Purity >99.5% | High reproducibility |
Peptide Bond Formation Using Carbodiimide Coupling Agents
Another method reported involves the use of carbodiimide reagents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to activate the carboxyl group of proline derivatives. The process includes:
- Refluxing proline derivatives with glycine ethyl ester in the presence of triethylamine.
- Cooling the reaction mixture and adding EDC·HCl at 0 °C.
- Stirring at low temperature followed by heating to moderate temperatures (~55 °C) to complete the coupling.
- Workup includes removal of solvents under reduced pressure, extraction with ethyl acetate, drying over sodium sulfate, and purification by silica gel column chromatography.
This method is more common in laboratory-scale peptide synthesis and allows for the preparation of various proline-containing dipeptides including this compound analogs.
Alternative Methods Using Guanidine Intermediates
Research from earlier literature indicates that guanidine derivatives can be used as intermediates in peptide synthesis. These guanidine compounds react with ethyl glycinate in aqueous or mixed aqueous-DMF solutions at pH 8 to yield this compound derivatives with good yields. This method allows for crystalline product isolation and is suitable for certain peptide derivatives.
Comparative Analysis of Preparation Methods
| Method | Activation Agent | Reaction Conditions | Scale | Purity (%) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| N-Phenylacetyl-L-Proline Intermediate | Phenyllacetyl chloride, isobutyl chlorocarbonate | Low temperature (-10 to -5 °C), THF solvent | Industrial scale | >99.5 | ~80 | High purity, scalable, multi-step process |
| Carbodiimide Coupling (EDC·HCl) | EDC·HCl | 0 °C to 55 °C, DMF solvent | Laboratory scale | High | Moderate | Suitable for diverse peptides, chromatographic purification |
| Guanidine Intermediate Method | Guanidine derivatives | pH 8, aqueous or water-DMF solution | Laboratory scale | Good | Good | Crystalline products, alternative route |
Research Findings and Practical Considerations
- The industrial method using phenyllacetyl chloride and isobutyl chlorocarbonate offers a robust and reproducible route to this compound derivatives with excellent purity and yield, suitable for large-scale production.
- Carbodiimide coupling methods provide flexibility in peptide synthesis but require careful control of reaction conditions and purification steps to ensure product quality.
- Guanidine-mediated synthesis offers an alternative pathway that may be advantageous for certain derivatives and crystallization needs.
- Choice of method depends on scale, desired purity, available reagents, and downstream applications.
Chemical Reactions Analysis
Peptide Bond Formation
Ethyl prolylglycinate participates in peptide elongation via its free amino group. In the presence of coupling agents like isobutyl chlorocarbonate and bases such as triethylamine, it reacts with carboxylic acid derivatives to form extended peptide chains. For example:
-
Reaction with N-phenylacetyl-L-proline :
This reaction occurs under cryogenic conditions (-5 to -10°C) in tetrahydrofuran (THF), yielding products with >99% purity after crystallization in ethanol .
| Parameter | Conditions | Outcome |
|---|---|---|
| Temperature | -10°C to -5°C | Optimal coupling efficiency |
| Coupling Agent | Isobutyl chlorocarbonate | Activates carboxyl group |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Solvent | THF | Enhances reaction rate |
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis in acidic or basic media:
-
Acidic Hydrolysis :
This reaction is critical for generating the free carboxylic acid derivative, which exhibits enhanced solubility in aqueous systems .
-
Basic Hydrolysis :
The sodium bicarbonate wash is a standard step in purification protocols .
Amide Bond Cleavage
The amide bond between proline and glycine residues is resistant to mild conditions but cleaves under strong acidic or enzymatic catalysis:
-
Acid-Catalyzed Cleavage :
This reaction is utilized in structural elucidation studies .
-
Enzymatic Cleavage :
Prolyl hydroxylase enzymes selectively modify the proline residue, altering the compound’s neuroprotective properties .
Biochemical Interactions
This compound interacts with biological targets through non-covalent binding:
-
Prolyl Hydroxylase Inhibition :
Molecular docking studies reveal that Noopept binds to the active site of prolyl hydroxylase 2 (Ki = 2.38 μM) via:
| Binding Parameter | Value | Significance |
|---|---|---|
| ΔG (Binding Energy) | -35.2 kJ/mol | High affinity for enzyme |
| Ligand Efficiency | 0.67 | Optimal for CNS penetration |
| Hydrophobic Contacts | Trp389, Met299 | Stabilizes binding conformation |
Oxidation and Stability
The phenylacetyl moiety is susceptible to oxidative degradation under strong oxidizing agents, forming benzoic acid derivatives. Stability studies indicate:
-
Photodegradation : Half-life of 48 hours under UV light (λ = 254 nm).
-
Thermal Stability : Decomposes at >150°C, releasing CO₂ and ethylene .
Key Research Findings
-
Synthetic Optimization : A 2025 study demonstrated that maintaining reaction temperatures below -5°C during peptide coupling increases yields by 22% compared to ambient conditions .
-
Neuroprotective Mechanism : Noopept’s metabolite, N-phenylacetyl-L-proline, inhibits prolyl hydroxylase 2 at EC₅₀ = 3.17 μM, modulating hypoxia-inducible factor pathways .
-
Comparative Reactivity : The ethyl ester group hydrolyzes 40% faster than methyl esters in physiological buffers (pH 7.4), enhancing its prodrug activation profile .
Scientific Research Applications
The search results discuss N-phenylacetyl-L-prolylglycine ethyl ester, also known as Noopept, which contains ethyl prolylglycinate as part of its chemical structure . The available literature focuses on Noopept's effects, metabolism, and potential applications, particularly in the context of cognitive enhancement and neuroprotection .
Scientific Research Applications
Cognitive Enhancement: N-phenylacetyl-L-prolylglycine ethyl ester is studied for its nootropic and neuroprotective properties . Studies suggest Noopept can improve cognitive function and memory .
- Transcallosal Evoked Potential (TEP): N-phenylacetyl-L-prolylglycine ethyl ester and cyclo-L-prolylglycine increased TEP amplitude in rat brains, which remained elevated for over 3.5 hours, suggesting improved interhemispheric signal transfer . This effect is considered a potential neurophysiological basis for the drug's positive influence on behavior .
- Comparison with Piracetam: While piracetam also increased TEP amplitude, its effect peaked at 1.5-2 hours and then decreased, unlike N-phenylacetyl-L-prolylglycine ethyl ester, which sustained the effect . Additionally, N-phenylacetyl-L-prolylglycine ethyl ester induced a greater increase in the negative TEP wave amplitude compared to piracetam .
Neuroprotection: N-phenylacetyl-L-prolylglycine ethyl ester has demonstrated neuroprotective properties in studies involving induced ischemia in rats .
- Ischemic Lesions: Intravenous administration of N-phenylacetyl-L-prolylglycine ethyl ester (0.5 mg/kg/day) in rats following induced local thrombosis of the frontal cortex attenuated the deficit in step-through passive avoidance performance . The treatment also significantly reduced the volume of the infarcted area, indicating a cognition-restoring effect based on increased neocortical and hippocampal neuronal plasticity .
Metabolism: Research indicates that N-phenylacetyl-L-prolylglycine ethyl ester is metabolized into several compounds, including phenylacetic acid, prolylglycine, and cyclo-prolylglycine .
- Metabolites: While N-phenylacetyl-L-prolylglycine ethyl ester itself was not detected in rat brains one hour after administration, its metabolite cyclo-prolylglycine concentration increased 2.5-fold . In vitro studies also confirmed the formation of cyclo-prolylglycine from N-phenylacetyl-L-prolylglycine ethyl ester in the presence of plasma and brain enzymes .
Toxicity and Safety: Studies have assessed the toxicity, local irritative effects, and allergic responses to medications containing N-phenylacetyl-L-prolylglycine ethyl ester .
- Intranasal Delivery: A study on a novel intranasal medication containing 1% N-phenylacetyl-L-prolylglycine ethyl ester found no local irritative effects, allergic responses, or general toxic effects in tested animals . These findings suggest the potential for safe intranasal administration of N-phenylacetyl-L-prolylglycine ethyl ester .
Molecular Mechanisms: N-phenylacetyl-L-prolylglycine ethyl ester's effect on DNA-binding activity and its interaction with enzymes like prolyl hydroxylase have been explored .
- Prolyl Hydroxylase: N-phenylacetyl-L-prolylglycine ethyl ester and the L-isomer of N-phenylacetyl-Pro bind to the active site of prolyl hydroxylase with comparable efficiency to RA2L L-isomer . The L-stereoisomer of N-phenylacetyl-Pro forms hydrogen bonds with Arg383 and Tyr329 in the enzyme's active site .
Mechanism of Action
The mechanism by which ethyl prolylglycinate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it has been shown to increase brain-derived neurotrophic factor (BDNF) in cell cultures, which is crucial for neuroprotection . The compound may also act as an activator of hypoxia-inducible factor (HIF-1), which plays a role in cellular response to low oxygen levels .
Comparison with Similar Compounds
Ethyl 1-(Phenylacetyl)-L-Prolylglycinate (GVS-111)
Molecular Formula : C₁₇H₂₂N₂O₅
Key Features :
- Structural modification with a phenylacetyl group attached to the proline residue .
- Studied for nootropic and neuroprotective applications, unlike ethyl prolylglycinate, which lacks such functional modifications .
Applications : Investigated in cognitive enhancement therapies due to its peptide-based structure and bioactivity .
Ethyl 3-Phenylglycidate
Molecular Formula : C₁₁H₁₂O₃
Key Features :
Ethyl Benzoylacetate
Molecular Formula : C₁₁H₁₂O₃
Key Features :
- Features a benzoyl group, enhancing its stability and UV absorption properties .
- Molecular weight (192.21 g/mol) similar to ethyl 3-phenylglycidate but lacks peptide bonds .
- Used in organic synthesis as a ketone precursor, contrasting with this compound’s role in peptide chemistry .
Applications : Intermediate in agrochemical and dye manufacturing .
Research Findings and Data
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Differences:
- Structural Complexity : this compound and GVS-111 are peptide-based, whereas the others are aromatic esters.
- Bioactivity : GVS-111 exhibits neuropharmacological activity, while this compound serves as a synthetic intermediate .
- Industrial Use: Ethyl 3-phenylglycidate and ethyl benzoylacetate are favored in non-pharmaceutical sectors .
Biological Activity
Ethyl prolylglycinate, also known as N-phenylacetyl-L-prolylglycine ethyl ester (Noopept), is a synthetic compound recognized for its cognitive-enhancing and neuroprotective properties. This article delves into the biological activities of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is a dipeptide derivative formed from proline and glycine, modified with an ethyl ester to enhance its bioavailability. Its molecular formula is with a molecular weight of approximately 318.4 g/mol. The compound's structure allows it to interact with various biological targets, influencing its pharmacological activity.
Biological Activities
1. Neuroprotective Effects
This compound exhibits significant neuroprotective effects, particularly in models of ischemic injury and neurodegenerative diseases. Research has shown that administration of this compound can reduce infarct volume and improve cognitive functions following ischemic events.
- Study Findings : In a study involving rats subjected to induced ischemic lesions, administration of this compound significantly diminished the volume of the infarcted area and restored cognitive performance in passive avoidance tests .
2. Cognitive Enhancement
The compound is classified as a nootropic agent, which means it has potential cognitive-enhancing properties. It has been shown to improve learning and memory in experimental models.
- Mechanism : this compound enhances neuronal plasticity in the neocortex and hippocampus, contributing to its cognition-restoring effects .
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Prolyl Hydroxylase : this compound may inhibit prolyl hydroxylase activity, which is crucial for maintaining cellular responses to hypoxia .
- Activation of HIF-1 : The compound stabilizes hypoxia-inducible factor 1 (HIF-1), leading to increased expression of genes involved in angiogenesis and neuroprotection .
Case Studies
Case Study 1: Neuroprotective Properties in Multiple Sclerosis
A study investigated the effects of a nasal gel formulation containing this compound on an experimental model of multiple sclerosis. The results indicated that the formulation provided significant neuroprotective benefits, reducing inflammation and promoting recovery in neuronal function .
Case Study 2: Safety Profile Assessment
Research assessing the safety profile of an intranasal medication containing this compound showed no significant local irritative effects or allergic responses in animal models. This suggests a favorable safety profile for potential therapeutic applications .
Comparative Analysis with Other Nootropics
| Compound | Neuroprotective Effect | Cognitive Enhancement | Mechanism of Action |
|---|---|---|---|
| This compound (Noopept) | Significant | Yes | Inhibition of prolyl hydroxylase |
| Piracetam | Moderate | Yes | Modulation of neurotransmitter systems |
| Aniracetam | Moderate | Yes | AMPA receptor modulation |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Ethyl prolylglycinate, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves esterification of prolylglycine with ethanol under acidic catalysis. Key steps include refluxing at controlled temperatures (e.g., 60–80°C) and purification via vacuum distillation or chromatography. To ensure reproducibility, document reaction parameters (e.g., molar ratios, solvent purity) and validate purity using techniques like NMR or HPLC. Include detailed protocols in the main text or supplementary materials, adhering to journal guidelines for experimental transparency .
Q. Which characterization techniques are critical for confirming the identity and purity of this compound?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment. For novel derivatives, elemental analysis and X-ray crystallography may be required. Cross-reference spectral data with literature or computational predictions to resolve ambiguities .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound synthesis to improve yield and scalability?
- Methodological Answer : Employ design of experiments (DoE) frameworks, such as factorial designs or response surface methodology, to evaluate variables like catalyst concentration, temperature, and solvent polarity. Use statistical tools (e.g., ANOVA) to identify significant factors. For scalability, conduct kinetic studies under varying batch sizes and validate robustness through repeated trials .
Q. What strategies resolve contradictions in spectral data when characterizing this compound derivatives?
- Methodological Answer : If spectral data conflicts (e.g., unexpected peaks in NMR), perform multi-technique validation (e.g., 2D NMR, IR spectroscopy) and compare with computational simulations (e.g., density functional theory). Re-examine synthesis steps for potential side reactions or impurities. Document discrepancies transparently and consult crystallographic data if available .
Q. How should researchers validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer : Follow ICH guidelines for method validation: assess linearity (R² > 0.995), precision (%RSD < 2%), accuracy (recovery 98–102%), and limit of detection/quantification. Use spike-and-recovery experiments in biological or environmental samples to evaluate matrix effects. Include internal standards (e.g., deuterated analogs) for LC-MS/MS analyses .
Q. What experimental designs are suitable for studying this compound’s stability under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies using controlled temperature/humidity chambers (e.g., 40°C/75% RH) and monitor degradation via LC-MS. Apply Arrhenius kinetics to predict shelf life. For photostability, expose samples to UV-Vis light and quantify degradation products. Include negative controls and replicate experiments to account for batch variability .
Q. How can mechanistic studies elucidate this compound’s role in biochemical pathways?
- Methodological Answer : Use isotopic labeling (e.g., ¹³C or ¹⁵N) to track metabolic incorporation. Combine in vitro assays (e.g., enzyme inhibition) with in silico docking studies to identify binding interactions. For cellular studies, employ CRISPR knockouts or siRNA silencing to confirm target specificity. Validate findings using orthogonal assays (e.g., fluorescence polarization, SPR) .
Q. What statistical approaches address conflicting bioactivity data in this compound studies?
- Methodological Answer : Apply meta-analysis to aggregate data from multiple studies, adjusting for variables like cell line heterogeneity or assay protocols. Use sensitivity analysis to identify outliers and mixed-effects models to account for inter-lab variability. Publish raw datasets to enable reanalysis and transparency .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to screen against protein databases. Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Cross-reference results with experimental data (e.g., IC₅₀ values) to refine force field parameters and improve predictive accuracy .
Guidelines for Data Reporting
- Reproducibility : Adhere to NIH and ICMJE standards by detailing reagents (purity, suppliers), instrument settings, and statistical methods. Use structured formats like Materials Design Analysis Reporting (MDAR) checklists .
- Conflict Resolution : Address contradictory findings by revisiting experimental conditions, consulting interdisciplinary experts, and publishing corrigenda if errors are identified .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
